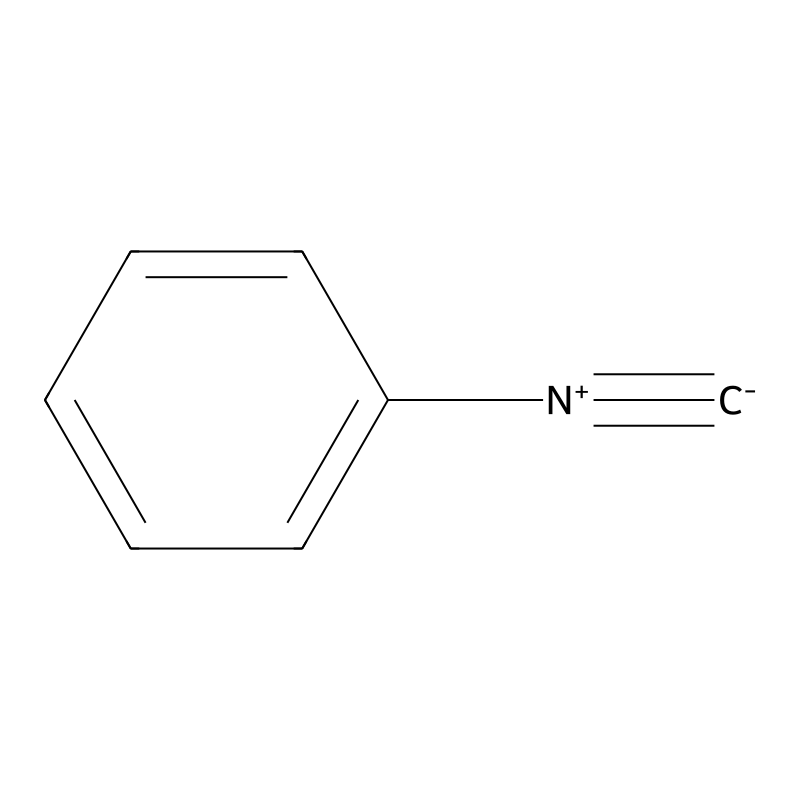

Isocyanobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in the Synthesis of Pyroglutamic Acid Analogues

Scientific Field: Organic Chemistry

Summary of the Application: Isocyanobenzene, specifically 1-(2,2-dimethoxyethyl)-2-isocyanobenzene, has been used in the synthesis of pyroglutamic acid analogues . These analogues have potential biological activity .

Methods of Application: The methodologies involve the Ugi (4C3C) reaction followed by a post-transformation reaction, and the Michael addition reaction . The framework of pyroglutamic acid analogues is constructed by the selective cleavage of the C-terminal amide bond and nucleophilic addition to the activated α,β-unsaturated carbonyl group .

Results or Outcomes: The methodologies demonstrate the applicability of 1-(2,2-dimethoxyethyl)-2-isocyanobenzene as a cleavable isocyanide in the Ugi/post-transformation reaction and a strong nucleophile in the Michael addition reaction .

Application in the Formation of Ruthenium Nanoparticles

Scientific Field: Nanotechnology

Summary of the Application: Isocyanobenzene, specifically 1-hexyl-4-isocyanobenzene, has been used to stabilize ruthenium nanoparticles . These nanoparticles have unique optical and electronic properties .

Methods of Application: The nanoparticles are prepared by the self-assembly of isonitrile molecules onto the surface of “bare” Ru colloids by virtue of the formation of Ru=C=N− interfacial bonds .

Results or Outcomes: The formation of Ru=C=N− interfacial bonds leads to intraparticle charge delocalization, which arises from the conjugated Ru=C=N− interfacial bonds . This affects the optical and electronic properties of the nanoparticles .

Application in the Synthesis of Isocyanides

Scientific Field: Green Chemistry

Summary of the Application: Isocyanobenzene is used in a green and efficient protocol for the synthesis of isocyanides .

Methods of Application: The reaction involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C .

Results or Outcomes: The product isocyanides are obtained in high to excellent yields in less than 5 minutes . This method offers several advantages including increased synthesis speed .

Application in the Formation of Gold Complexes

Scientific Field: Inorganic Chemistry

Methods of Application: The gold (I) compound [AuCl (CNC 6 H 3 -4-Cl-2-I)] is formed by the treatment of the [AuCl (tetrahydrothiophene)] complex with 4-chloro-2-iodo-1-isocyanobenzene . In the crystal structure of this compound, the linear C–Au–Cl group is subject to the solid-state head-to-tail pairing, which is determined by the aurophilic Au⋯Au and the rare π-hole CN ⋯Cl interactions .

Results or Outcomes: The system of Au⋯Au and C CN ⋯Cl contacts accomplishes a 2D extended ladder-type architecture . In addition, the terminal I-atoms are involved in the three-center halogen bonding .

Application in the Synthesis of Tetrathiafulvalene

Summary of the Application: Isocyanobenzene has been used in the synthesis of cyanobenzene-ethylenedithio-tetrathiafulvalene (CNB-EDT-TTF), a dissymmetric TTF-type electron donor .

Methods of Application: The synthesis involves a cross-coupling reaction with triethyl phosphite between 2-thioxobenzo [d] [1,3]dithiole-5-carbonitrile and 5,6-dihydro- [1,3]dithiolo [4,5-b] [1,4]dithiin-2-one .

Results or Outcomes: The product, CNB-EDT-TTF, was obtained in high yield .

Application in the Formation of Ruthenium Nanoparticles

Summary of the Application: Isocyanobenzene, specifically 1-hexyl-4-isocyanobenzene (CNBH), has been used to stabilize ruthenium nanoparticles . These nanoparticles have unique optical and electronic properties .

Application in the Formation of Gold Complexes

Results or Outcomes: These two types of structure-determining interactions are complementary to each other, and the system of Au⋯Au and C CN ⋯Cl contacts accomplishes a 2D extended ladder-type architecture . In addition, the terminal I-atoms are involved in the three-center halogen bonding .

Application in the Synthesis of Tetrathiafulvalene

Methods of Application: The synthesis involves a cross-coupling reaction with triethyl phosphite between 2-thioxobenzo [d] [1,3]dithiole-5-carbonitrile and 5,6-dihydro- [1,3]dithiolo [4,5- b ] [1,4]dithiin-2-one .

Isocyanobenzene, also known as phenyl isocyanide or benzoisonitrile, is an organic compound with the molecular formula and a molecular weight of 103.12 g/mol. It is characterized by a pungent odor and is a colorless liquid at room temperature, boiling at approximately 61-62 °C under reduced pressure (21 mmHg) . Isocyanobenzene is classified as an isocyanide, which are compounds containing the functional group -N≡C, where nitrogen is triple-bonded to carbon.

Isocyanobenzene exhibits diverse reactivity patterns, making it significant in organic synthesis. Key reactions include:

- Hydrolysis: In the presence of aqueous acid, isocyanobenzene hydrolyzes to form the corresponding formamide:

- Multicomponent Reactions: It participates in various multicomponent reactions such as the Ugi reaction and Passerini reaction, which are valuable for synthesizing complex molecules .

- Cycloaddition Reactions: Isocyanobenzene can undergo cycloaddition reactions, notably with tetrazines, leading to stable cycloadducts or carbonyl compounds depending on substitution patterns .

Isocyanobenzene and its derivatives have shown significant biological activity. Research indicates that they possess antibacterial, antifungal, antimalarial, and anticancer properties. For instance:

- Antibacterial and Antifungal Activity: Compounds containing isocyanide groups have been tested against various pathogens with promising results .

- Interaction with Cytochrome P450: Isocyanobenzene has been used to study the inhibition mechanisms of cytochrome P450 enzymes linked to drug metabolism .

Isocyanobenzene can be synthesized through several methods:

- Dehydration of Formamides: A common method involves dehydrating N-monosubstituted formamides using phosphorus oxychloride in the presence of tertiary amines .

- Carbylamine Reaction: This method entails reacting primary amines with chloroform and a strong base to produce isocyanides .

- Bromoform Method: Another approach involves reacting aniline with bromoform in the presence of sodium hydride in tetrahydrofuran .

Isocyanobenzene finds applications in various fields:

- Organic Synthesis: It serves as a key building block in multicomponent reactions for synthesizing complex organic molecules.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activities .

- Research: Used in studies related to enzyme inhibition and other biochemical pathways .

Studies on the interaction of isocyanobenzene with metalloproteins reveal its potential as a ligand. For example, it has shown specific binding affinities for cytochrome P450 enzymes, indicating its relevance in drug metabolism and toxicity studies . The binding constants (Kd values) suggest varying affinities depending on the substituents on the isocyanide group.

Isocyanobenzene shares structural similarities with other isocyanides but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl Isocyanide | C8H9N | More sterically hindered than isocyanobenzene |

| 4-Chlorophenyl Isocyanide | C7H6ClN | Chlorine substitution affects reactivity |

| Cyclohexyl Isocyanide | C7H13N | Cyclic structure alters physical properties |

| tert-Butyl Isocyanide | C5H11N | Bulkier structure influences stability |

Isocyanobenzene’s unique reactivity profile and biological activity make it a valuable compound in both synthetic and medicinal chemistry contexts. Its ability to participate in diverse

The discovery of isocyanobenzene is intertwined with the broader history of isocyanide chemistry. In 1867, Auguste Gautier and Albert Hofmann independently reported the first synthetic routes to alkyl isocyanides through reactions of alkyl halides with silver cyanide. While Gautier’s work focused on allyl isocyanide, Hofmann extended this methodology to aromatic systems, laying the groundwork for phenyl isocyanide synthesis. Early challenges in isolating pure isocyanobenzene stemmed from its sensitivity to moisture and tendency to form stable complexes with metal cyanides.

A significant advancement came in 1921 with Mario Passerini’s development of the Passerini reaction, which utilized isocyanides like phenyl isocyanide in three-component couplings to form α-acyloxy amides. However, it was Ivar Ugi’s 1959 four-component reaction that truly cemented isocyanobenzene’s role in synthetic chemistry, enabling efficient assembly of peptidomimetics and heterocycles. These discoveries transformed isocyanides from laboratory curiosities into strategic tools for complex molecule synthesis.

Significance in Organic and Coordination Chemistry

Isocyanobenzene exhibits dual reactivity:

- As a ligand: The isocyanide group binds transition metals through both σ-donation from the lone pair on nitrogen and π-backbonding into the C≡N antibonding orbitals. This unique electronic profile allows stabilization of metals in unusual oxidation states, as seen in homoleptic complexes like [V(CNC₆H₃-2,6-Me₂)₆]ⁿ (n = -1, 0, +1).

- In organic transformations: Its ambiphilic nature facilitates nucleophilic attacks at carbon and electrophilic reactions at nitrogen. For example, phenyl isocyanide undergoes [4+1] cycloadditions with dienes to form pyrrolidine derivatives.

The compound’s linear geometry (C≡N bond length: 1.16 Å) and dipole moment (2.3 D) make it an ideal probe for studying non-covalent interactions in crystal engineering.

General Applications Overview

Key applications include:

- Multicomponent reactions: Ugi and Passerini reactions for drug discovery libraries

- Coordination polymers: Building blocks for porous materials with tunable luminescence

- Catalysis: Ligands in palladium-catalyzed cross-couplings and gold-mediated cycloisomerizations

- Bioorthogonal chemistry: Stable metal-binding tags for protein labeling

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this aromatic isonitrile compound is isocyanobenzene [1] [6] [10]. This nomenclature follows the standard IUPAC convention for naming aromatic compounds with isocyanide functional groups, where the isocyanide group (-N≡C) is designated as the principal functional group attached to the benzene ring [1] [6]. The IUPAC naming system clearly identifies the compound's structural composition through the prefix "isocyano-" combined with the base name "benzene," indicating a benzene ring substituted with an isocyanide functional group [1] [6] [10].

The molecular formula for isocyanobenzene is C₇H₅N, representing a seven-carbon aromatic compound containing one nitrogen atom [1] [3] [6]. The IUPAC Standard InChI (International Chemical Identifier) for isocyanobenzene is InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H, which provides a unique textual representation of the compound's molecular structure [1] [9] [10]. The corresponding InChI Key, RCIBIGQXGCBBCT-UHFFFAOYSA-N, serves as a shortened version of the full InChI identifier for database searches and chemical informatics applications [1] [9] [10].

Common Synonyms and Trade Names

Isocyanobenzene is known by several common synonyms that reflect different naming conventions and historical usage patterns within the chemical literature [1] [3] [6]. The most frequently encountered synonym is phenyl isocyanide, which emphasizes the phenyl group (benzene ring) attached to the isocyanide functional group [1] [3] [6]. This name is widely recognized in both academic and commercial contexts.

Additional synonyms include benzene, isocyano-, which follows the substitutive nomenclature pattern by naming the base benzene ring followed by the substituent group [1] [3] [10]. The compound is also referred to as phenylisocyanide in some literature sources, representing a condensed form of the phenyl isocyanide name [1] [3] [6]. Other documented synonyms include benzoisonitrile and phenyl isonitrile, both of which reference the isonitrile functional group using alternative terminology [1] [3] [10].

The systematic name variations also include 1-isocyanobenzene, which specifies the position of substitution on the benzene ring, although this designation is somewhat redundant given that there is only one possible substitution pattern for a monosubstituted benzene ring [1] [3]. Commercial and research literature may also employ the simplified designation C₆H₅-NC to represent the compound's structure using chemical symbols [1] [6].

Registry Numbers and Database Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 931-54-4 [1] [3] [6] |

| European Community (EC) Number | 213-239-2 [1] [6] [20] |

| EINECS Number | 213-239-2 [1] [20] |

| ChEBI ID | CHEBI:29367 [6] |

| DSSTox Substance ID | DTXSID50239267 [6] |

| PubChem Compound ID (CID) | 13606 [6] |

| ChemSpider ID | 13017 [1] |

| MDL Number | MFCD05148520 [3] [6] |

| FDA UNII | DS3UDW47UG [6] |

| Wikidata | Q27110030 [6] |

The Chemical Abstracts Service (CAS) Registry Number 931-54-4 serves as the primary international identifier for isocyanobenzene in chemical databases and regulatory documents [1] [3] [6]. This unique numerical identifier is assigned by the American Chemical Society's Chemical Abstracts Service and provides unambiguous identification of the compound across different naming systems and languages [1] [3] [6].

The European Community number 213-239-2 corresponds to the compound's registration in the European Inventory of Existing Chemicals (EINECS), indicating its recognized status within European chemical commerce and regulation [1] [6] [20]. The ChEBI (Chemical Entities of Biological Interest) identifier CHEBI:29367 facilitates the compound's integration into biological and biochemical databases [6].

The DSSTox Substance ID DTXSID50239267 represents the compound's entry in the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity Database, which supports computational toxicology research [6]. PubChem Compound ID 13606 and ChemSpider ID 13017 provide access to comprehensive chemical property databases maintained by the National Center for Biotechnology Information and the Royal Society of Chemistry, respectively [1] [6].

Structural Classification

| Classification Category | Description |

|---|---|

| Chemical Class | Aromatic isonitrile compound [4] [14] |

| Functional Group | Isocyanide (-N≡C) [4] [21] |

| Organic Family | Aromatic organic compound [4] |

| Aromatic System | Benzene ring (6-membered aromatic ring) [4] |

| Bond Characteristics | Triple bond between nitrogen and carbon [4] [21] |

| Structural Features | Benzene ring with isocyanide substituent [4] |

| Molecular Geometry | Linear isocyanide group attached to planar benzene ring [4] |

| Hybridization | sp hybridization at isocyanide carbon and nitrogen [4] |

Isocyanobenzene belongs to the structural classification of aromatic isonitrile compounds, characterized by the presence of an isocyanide functional group (-N≡C) attached to an aromatic benzene ring [4] [14] [21]. The isocyanide functional group represents a distinctive chemical entity featuring a triple bond between nitrogen and carbon atoms, where the nitrogen atom carries a formal negative charge and the carbon atom carries a formal positive charge [4] [21].

The aromatic system consists of a six-membered benzene ring with delocalized π-electron density, providing structural stability and characteristic chemical reactivity patterns [4]. The molecular geometry of isocyanobenzene features a planar benzene ring with the linear isocyanide group extending from one of the carbon atoms [4]. The isocyanide carbon and nitrogen atoms exhibit sp hybridization, resulting in the linear arrangement of the N≡C bond [4] [21].

The compound's SMILES (Simplified Molecular-Input Line-Entry System) representation is [C-]#[N+]C1=CC=CC=C1, which depicts the formal charge distribution within the isocyanide group and the aromatic ring connectivity [1] [10]. This structural classification places isocyanobenzene within the broader category of aryl isonitriles, which are recognized for their unique chemical properties and reactivity patterns in organic synthesis [14].

Isocyanobenzene possesses the molecular formula C₇H₅N with a molecular weight of 103.12 g/mol [1] [2] [3]. The compound is officially registered under CAS Registry Number 931-54-4 [1] [2] [4] and is systematically named as isocyanobenzene according to IUPAC nomenclature [4]. The compound is also known by several common names including phenyl isocyanide, benzene isocyano-, phenyl isonitrile, and benzoisonitrile [1] [2] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅N |

| Molecular Weight (g/mol) | 103.12 |

| CAS Registry Number | 931-54-4 |

| IUPAC Name | Isocyanobenzene |

| Common Names | Phenyl isocyanide, Benzene isocyano-, Phenyl isonitrile, Benzoisonitrile |

Structural Characteristics

The structural architecture of isocyanobenzene is characterized by a benzene ring substituted with an isocyanide functional group (-N≡C). The carbon-nitrogen distance in the isocyanide group measures 115.8 pm, which is identical to that found in methyl isocyanide [5] [6] [7]. The carbon-nitrogen-carbon bond angles are maintained at approximately 180°, reflecting the linear geometry of the isocyanide group [5] [6] [7].

The molecular geometry exhibits a planar configuration with the isocyanide substituent group lying on a straight line that bisects the benzene ring [8]. This planarity is maintained through the sp hybridization of both the carbon and nitrogen atoms in the isocyanide group [5] [6] [7]. The aromatic benzene ring maintains its characteristic sp² hybridization pattern, creating a conjugated system that can interact with the isocyanide group through π-electron delocalization [9].

| Property | Value |

|---|---|

| C-N Distance (pm) | 115.8 |

| C-N-C Bond Angle | ~180° |

| Geometry | Linear |

| Hybridization (N) | sp |

| Hybridization (C) | sp |

| Bond Order | 3 (triple bond) |

Bonding Theory of Isocyanide Group

The bonding theory of the isocyanide group in isocyanobenzene reveals a complex electronic structure that can be understood through multiple theoretical frameworks. The isocyanide group exhibits characteristics analogous to carbon monoxide, described by two primary resonance structures [5] [6] [7]. The first structure features a triple bond between nitrogen and carbon (R-N≡C), while the second structure depicts a double bond configuration with formal charges (R-N⁺=C⁻) [5] [6] [7].

The π lone pair of the nitrogen atom plays a crucial role in stabilizing the structure and is responsible for the linear geometry of isocyanides [5] [6] [7]. This lone pair participates in the bonding through π-orbital overlap, creating a system where the nitrogen atom can act as both an electron donor and acceptor [10] [11]. The terminal carbon atom in the isocyanide group possesses unique characteristics, combining both electrophilic and nucleophilic functionalities within a single atom [10] [11].

The electronic distribution in the isocyanide group involves significant orbital interactions. The carbon atom utilizes sp hybridization to form the triple bond, while the nitrogen atom similarly employs sp hybridization [5] [6] [7]. The resulting molecular orbital configuration creates a system where the highest occupied molecular orbital (HOMO) is primarily localized on the carbon atom, while the lowest unoccupied molecular orbital (LUMO) involves contributions from both nitrogen and carbon atoms [12] [13].

Resonance Structures and Electronic Distribution

The electronic distribution in isocyanobenzene can be described through multiple resonance structures that contribute to the overall molecular stability. The primary resonance structure depicts the neutral form (R-N≡C) where all atoms maintain complete octets [14]. This structure is considered the most stable due to the absence of formal charges and the satisfaction of the octet rule for all atoms [14].

The second major resonance structure involves charge separation with a positive charge on nitrogen and a negative charge on carbon (R-N⁺≡C⁻) [14]. This structure, while less stable than the neutral form, contributes significantly to the overall electronic character of the molecule. The carbon atom's ability to accommodate negative charge is enhanced by its sp hybridization and the presence of the aromatic ring, which can provide additional stabilization through π-electron delocalization [14].

A third resonance structure, featuring a positive charge on the aromatic ring and a negative charge on the isocyanide group (R⁺-N≡C⁻), is less favorable due to the disruption of aromaticity [14]. However, this structure helps explain the nucleophilic character of the isocyanide carbon atom and its ability to participate in various chemical reactions [14].

The electronic distribution analysis reveals that the isocyanide group exhibits significant charge transfer characteristics. Studies have shown that charge transfer contributions to halogen bonding interactions are higher for isocyanide systems compared to nitrile systems, typically contributing less than 5% to the total bonding energy [15] [16] [17]. The electron-donor and π-acceptor properties of the isocyanide group make it particularly versatile in intermolecular interactions [15] [16] [17].

Comparison with Other Carbon-Nitrogen Triple Bond Systems

The comparison of isocyanobenzene with other carbon-nitrogen triple bond systems reveals distinct differences in bonding characteristics, electronic distribution, and chemical behavior. The most direct comparison involves the isocyanide group versus the nitrile group, which are constitutional isomers sharing the same molecular formula but differing in connectivity [15] [16] [17].

In nitrile systems (R-C≡N), the nitrogen atom serves as the terminal atom and primary site for nucleophilic attack, while the carbon atom maintains a more electrophilic character [15] [16] [17]. This contrasts with isocyanides (R-N≡C), where the carbon atom exhibits both nucleophilic and electrophilic properties [10] [11]. The bond lengths in both systems are remarkably similar, with C-N distances of approximately 115.8 pm [5] [6] [18].

The electronic properties differ significantly between these systems. Photoelectron spectroscopy studies demonstrate that isocyanides exhibit stronger destabilization by unsaturated substituents compared to nitriles [13]. For ethenyl derivatives, the isocyanide π system shows destabilization of 3.12 eV compared to 2.70 eV for the nitrile π system [13]. This greater destabilization reflects more efficient conjugation between the unsaturated moiety and the isocyanide group [13].

| System | Bond Length (pm) | Bond Energy (kJ/mol) | Polarity | Electron Distribution |

|---|---|---|---|---|

| Isocyanide (R-N≡C) | 115.8 | ~630 | Polar (N more electronegative) | N⁺≡C⁻ (formal charges) |

| Nitrile (R-C≡N) | 115.8 | ~615 | Polar (N more electronegative) | C⁺≡N⁻ (formal charges) |

| Acetylene (H-C≡C-H) | 120.3 | 839 | Nonpolar | Equal sharing |

| Nitrogen (N≡N) | 109.8 | 945 | Nonpolar | Equal sharing |

Comparison with acetylene (H-C≡C-H) and dinitrogen (N≡N) reveals the unique characteristics of carbon-nitrogen triple bonds. While acetylene and nitrogen gas maintain nonpolar triple bonds due to identical atoms, both isocyanides and nitriles exhibit polar character due to the electronegativity difference between carbon and nitrogen [19] [18] [20]. The nitrogen molecule possesses the strongest triple bond (945 kJ/mol) due to optimal orbital overlap and electronegativity matching [19] [21].

The spectroscopic properties further distinguish these systems. Isocyanides exhibit characteristic infrared absorption in the range of 2165-2110 cm⁻¹ [5] [6] [7], which is distinct from nitriles that typically absorb around 2260-2210 cm⁻¹ [5] [6] [7]. This difference reflects the altered electronic environment and vibrational characteristics of the carbon-nitrogen triple bond in each system [5] [6] [7].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

Pictograms

Acute Toxic